N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide is an organic compound featuring a cyclopropyl group, a hydroxymethyl group, and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common approach includes the reaction of 1-(hydroxymethyl)cyclopropane with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido derivatives.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The sulfonamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-phenylmethanesulfonamide: shares similarities with other cyclopropyl-containing sulfonamides and hydroxymethyl derivatives.
Cyclopropylmethanesulfonamide: Lacks the hydroxymethyl group, resulting in different reactivity and binding properties.
Phenylmethanesulfonamide: Lacks the cyclopropyl and hydroxymethyl groups, leading to reduced rigidity and binding affinity
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c14-10-12(6-7-12)9-13-17(15,16)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
InChI Key |
QNUPGNFGRLRKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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